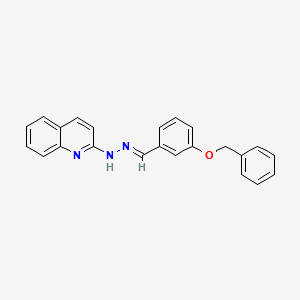![molecular formula C13H15ClF3NO B5758111 N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide CAS No. 6177-70-4](/img/structure/B5758111.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide, also known as CTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CTB is a synthetic compound that belongs to the class of amides. The chemical structure of CTB consists of a chlorinated phenyl ring and a trifluoromethyl group attached to a butanamide chain. CTB has been found to possess various biochemical and physiological effects that make it a promising candidate for therapeutic interventions.
Wirkmechanismus
The exact mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide has been found to possess various biochemical and physiological effects that make it a promising candidate for therapeutic interventions. N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide has been found to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, which are involved in the pathogenesis of chronic pain and inflammation. N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide has also been found to enhance the activity of endogenous opioid systems, which are involved in the regulation of pain and mood.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide has several advantages for lab experiments, such as its stability, solubility, and ease of synthesis. N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide is also relatively inexpensive compared to other compounds used in research. However, N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide has some limitations, such as its low selectivity for specific receptor subtypes and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide. One potential area of research is the development of more selective N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide analogs that target specific receptor subtypes. Another area of research is the investigation of the potential use of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, more studies are needed to determine the safety and efficacy of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide in humans.
Synthesemethoden
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide is synthesized using a multi-step process that involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 3,3-dimethylbutyryl chloride in the presence of a base catalyst. The resulting product is purified using chromatography techniques to obtain pure N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide.
Wissenschaftliche Forschungsanwendungen
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of chronic pain, epilepsy, and other neurological disorders. N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO/c1-12(2,3)7-11(19)18-10-6-8(13(15,16)17)4-5-9(10)14/h4-6H,7H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYIFMGBCASPLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358053 |
Source


|
| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6177-70-4 |
Source


|
| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5758048.png)

![N'-[2-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-1-cyclopropylethylidene]nicotinohydrazide](/img/structure/B5758079.png)


![2-(N-ethoxybutanimidoyl)-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one](/img/structure/B5758096.png)



![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5758137.png)

![4-[1-(phenylethynyl)cyclopentyl]morpholine](/img/structure/B5758146.png)
